4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE is an organic compound with the molecular formula C13H16ClNO2S. It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities. Sulfonamides are organo-sulfur compounds containing the -SO2NH2 or -SO2NH- group. This particular compound is characterized by the presence of a chloro-substituted benzene ring and an ethylpentynyl group attached to the sulfonamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-ethylpent-1-yn-3-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the chloro group with a methoxy group forms 4-methoxy-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the benzene ring with another aromatic ring.
Scientific Research Applications
4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the chloro-substituted benzene ring and the ethylpentynyl group. These features may confer distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
IUPAC Name |
4-chloro-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-4-13(5-2,6-3)15-18(16,17)12-9-7-11(14)8-10-12/h1,7-10,15H,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFLMFQVTVDPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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